5-Bromo-3-isopropylpyrazin-2-OL

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Medicinal chemistry requires orthogonal functional handles for SAR exploration. The non-brominated analog lacks a key diversification point. 5-Bromo-3-isopropylpyrazin-2-OL (CAS 98546-57-7) solves this: - **5-Bromo handle**: Enables Suzuki, Buchwald-Hartwig cross-couplings - inaccessible in non-halogenated analog - **2-Hydroxyl group**: Tautomerizable for hydrogen bonding or PROTAC linker attachment - **≥95% purity**: Ensures reproducibility in sensitive coupling reactions

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 98546-57-7
Cat. No. B3039123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-isopropylpyrazin-2-OL
CAS98546-57-7
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CNC1=O)Br
InChIInChI=1S/C7H9BrN2O/c1-4(2)6-7(11)9-3-5(8)10-6/h3-4H,1-2H3,(H,9,11)
InChIKeyYWPGZPVXDBURAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-isopropylpyrazin-2-OL – Bifunctional Pyrazin-2-ol Building Block


5-Bromo-3-isopropylpyrazin-2-OL (CAS 98546-57-7) is a heterocyclic building block belonging to the pyrazin-2-ol class, characterized by a 5-bromo substituent and a 3-isopropyl group on the pyrazine core. It has the molecular formula C₇H₉BrN₂O and a molecular weight of approximately 217.07 g/mol [1]. The compound exists primarily in its lactim (pyrazin-2-ol) or lactam (pyrazin-2-one) tautomeric forms, a structural feature that contributes to its reactivity and potential for hydrogen bonding . Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex molecules, leveraging the bromine atom as a synthetic handle for cross-coupling reactions and the hydroxyl group for further derivatization.

Why the 5-Bromo Substituent Is Irreplaceable


While the non-brominated analog 3-isopropylpyrazin-2-ol (CAS 25680-59-5) shares the core heterocyclic scaffold, the presence of the 5-bromo substituent in 5-Bromo-3-isopropylpyrazin-2-OL fundamentally alters its synthetic utility. The bromine atom serves as a critical functional handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a pathway that is entirely inaccessible to the non-halogenated counterpart . Furthermore, the electron-withdrawing nature of the bromine atom modulates the electron density of the pyrazine ring, which can influence both the reactivity of the hydroxyl group and the compound's overall physicochemical properties, such as lipophilicity (XLogP) and hydrogen-bonding capacity [1]. Substituting with the non-brominated analog would therefore eliminate a key vector for molecular elaboration and alter the compound's property profile, making it unsuitable for applications requiring a synthetic handle at the 5-position.

Quantitative Differentiation Against Key Comparators


Synthetic Versatility via Cross-Coupling

5-Bromo-3-isopropylpyrazin-2-OL possesses a synthetically labile bromine atom at the 5-position, enabling its use in transition metal-catalyzed cross-coupling reactions. This is a defining feature that distinguishes it from the non-halogenated analog, 3-isopropylpyrazin-2-ol (CAS 25680-59-5), which lacks this synthetic handle and is therefore unreactive in such transformations. The presence of the bromine atom allows for the introduction of diverse aryl, heteroaryl, or amine substituents at the C5 position via Suzuki-Miyaura or Buchwald-Hartwig amination, respectively .

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Lipophilicity Modulation by Bromine Substitution

The introduction of a bromine atom at the 5-position significantly increases the compound's lipophilicity compared to its non-brominated analog. This is a direct consequence of the bromine atom's larger atomic radius, higher polarizability, and greater hydrophobic surface area. While experimental XLogP data for the exact target compound is not available in the public domain, a class-level inference can be made from structurally related pyrazine derivatives. For instance, the computed XLogP3 value for 2-amino-5-bromopyrazine (CAS 59489-71-3) is 0.7, which is higher than that of the non-brominated parent 2-aminopyrazine [1]. A similar increase in lipophilicity is expected for 5-Bromo-3-isopropylpyrazin-2-OL relative to 3-isopropylpyrazin-2-ol.

Physicochemical Properties Lipophilicity Drug Design

Reagent Purity and Storage Specifications

5-Bromo-3-isopropylpyrazin-2-OL is commercially available with a minimum purity specification of 95%, as documented by supplier AKSci (Catalog No. 4673AQ) . The recommended long-term storage condition is in a cool, dry place . This level of quality assurance is essential for ensuring reproducible results in synthetic chemistry and biological assays. While comparable purity data for the direct analog 3-isopropylpyrazin-2-ol is also available (e.g., 95% from Macklin), the explicit specification for the brominated derivative provides procurement clarity.

Quality Control Reagent Specification Procurement

Molecular Weight and Heavy Atom Differentiation

The presence of a bromine atom significantly increases the molecular weight and heavy atom count of 5-Bromo-3-isopropylpyrazin-2-OL compared to its non-brominated analog. The target compound has a molecular weight of 217.06 g/mol (monoisotopic mass of approximately 215.99 Da) and contains 11 heavy atoms [1]. In contrast, 3-isopropylpyrazin-2-ol has a molecular weight of 138.17 g/mol and 10 heavy atoms. This difference is critical for mass spectrometric analysis and for applications where molecular weight is a design constraint.

Molecular Property Structure Elucidation Analytical Chemistry

Recommended Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Scaffolds

5-Bromo-3-isopropylpyrazin-2-OL is optimally deployed as a core scaffold for generating focused libraries of kinase inhibitors. The 5-bromo substituent serves as a versatile synthetic handle for introducing a wide range of aryl, heteroaryl, or amine groups via Suzuki or Buchwald-Hartwig cross-coupling reactions, a capability not shared by its non-halogenated analog . This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the pyrazin-2-ol core, a motif found in several kinase inhibitor pharmacophores . The compound's defined purity of 95% ensures reliable and reproducible outcomes in these sensitive synthetic transformations .

Synthesis of Bifunctional Probes and Molecular Glues

The dual functional groups (5-bromo and 2-hydroxyl) make this compound an ideal starting material for creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The bromine atom provides a site for attaching a ligand for an E3 ubiquitin ligase, while the hydroxyl group can be elaborated to install a linker or a target protein-binding moiety. This orthogonal reactivity, enabled by the bromine handle, is a key advantage over the non-brominated analog 3-isopropylpyrazin-2-ol, which offers only the hydroxyl group for derivatization . The increased lipophilicity from the bromine substituent may also be beneficial for optimizing the physicochemical properties of the final degrader molecule [1].

Novel Agrochemical Candidate Synthesis

In the agrochemical industry, brominated heterocycles are frequently used as building blocks for herbicides and fungicides due to their enhanced bioactivity and environmental stability . 5-Bromo-3-isopropylpyrazin-2-OL can be used to synthesize novel pyrazine-containing agrochemical candidates. The bromine atom facilitates the introduction of various pharmacophores via cross-coupling, enabling the rapid exploration of chemical space for crop protection applications. The compound's higher molecular weight and distinct isotopic pattern, compared to non-halogenated analogs, can also aid in residue analysis and environmental fate studies [2].

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